Cas no 2215-63-6 (1-Benzyl-1H-indazol-3-ol)

1-Benzyl-1H-indazol-3-ol is a heterocyclic organic compound featuring a benzyl-substituted indazole core with a hydroxyl group at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate or building block. The benzyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. The hydroxyl functionality offers a reactive site for further derivatization, enabling the synthesis of esters, ethers, or metal complexes. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory settings. The compound's well-defined structure and purity make it suitable for mechanistic studies and structure-activity relationship investigations.
1-Benzyl-1H-indazol-3-ol structure
1-Benzyl-1H-indazol-3-ol structure
Product Name:1-Benzyl-1H-indazol-3-ol
CAS No:2215-63-6
MF:C14H12N2O
MW:224.257883071899
MDL:MFCD01631173
CID:42624
PubChem ID:87557843
Update Time:2025-05-20

1-Benzyl-1H-indazol-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-3-hydroxy-1H-indazole
    • 1-Benzyl-1H-indazol-3-ol
    • 1-benzyl-1H-indazol-3(2H)-one
    • 1-BENZYL-2,3-DIHYDROINDAZOL-3-ONE
    • 1-benzyl-2H-indazol-3-one
    • 1-BENZYL-3-HYDROXY-1H-INDAZOLE (BULK)
    • 1-Benzyl-3-hydroxyindazole
    • 1,2-dihydro-1-(phenylmethyl)-3H-indazol-3-one
    • 1-Benzyl-1,2-dihydro-3H-indazol-3-one
    • 1-benzyl-1,2-dihydro-indazol-3-one
    • 1-benzylindazol-3-ol
    • 5-hydroxybenzydamine
    • BENZYL-3-HYDROXY-1H-INDAZOLE
    • SXPJFDSMKWLOAB-UHFFFAOYSA-N
    • 3H-Indazol-3-one, 1,2-dihydro-1-(phenylmethyl)-
    • CBMicro_007258
    • ChemDiv2_000492
    • Oprea1_591436
    • Oprea1_122894
    • MLS001211149
    • SCHEM
    • D78420
    • DTXSID30176681
    • NSC247064
    • NS00005649
    • AKOS005174587
    • BENZYDAMINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • AMY25613
    • UNII-YL5ZXN63Q6
    • J-014556
    • AKOS000675880
    • PD179505
    • B2411
    • 1-(phenylmethyl)-2H-indazol-3-one
    • CCG-16489
    • 2215-63-6
    • NCGC00245299-01
    • SMR000516810
    • AS-60200
    • InChI=1/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
    • BDBM50008993
    • YL5ZXN63Q6
    • 1-Benzyl-3-hydroxy-1H-indazole, 97%
    • CHEMBL8612
    • HMS2818C04
    • Benzopyrazole, 2,3-dihydro-1-benzyl-3-oxo-
    • 1-Benzyl-1,2-dihydro-3H-indazol-3-one #
    • AC-29278
    • EINECS 218-680-4
    • BIM-0007142.P001
    • SXPJFDSMKWLOAB-UHFFFAOYSA-
    • EN300-6977209
    • MFCD01631173
    • CB09677
    • NSC 247064
    • NSC-247064
    • CS-W013064
    • 1H-Indazol-3-ol, 1-benzyl-
    • AB09333
    • FT-0634136
    • SMSF0011763
    • SCHEMBL376005
    • HMS1370G08
    • DB-045819
    • STL450978
    • STL363284
    • ALBB-014984
    • AE-848/30539061
    • 1H-INDAZOL-3-OL, 1-(PHENYLMETHYL)-
    • MDL: MFCD01631173
    • Inchi: 1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
    • InChI Key: SXPJFDSMKWLOAB-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2N(CC2C=CC=CC=2)N1

Computed Properties

  • Exact Mass: 224.09500
  • Monoisotopic Mass: 224.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.8
  • Topological Polar Surface Area: 32.299

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 165-169 °C
  • Boiling Point: 432.3±28.0 °C at 760 mmHg
  • Flash Point: 215.3±24.0 °C
  • PSA: 38.05000
  • LogP: 2.79020
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1-Benzyl-1H-indazol-3-ol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S37/39-S26
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

1-Benzyl-1H-indazol-3-ol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1-Benzyl-1H-indazol-3-ol

Compound CAS No 2215-63-6: 1-Benzyl-1H-indazol-3-ol

The compound with CAS No 2215-63-6, commonly referred to as 1-Benzyl-1H-indazol-3-ol, is a significant molecule in the field of organic chemistry. This compound belongs to the indazole family, which has garnered considerable attention due to its versatile applications in drug discovery and material science. The indazole core of this molecule is a bicyclic structure consisting of a benzene ring fused with an imidazole ring, providing it with unique electronic properties and reactivity.

1-Benzyl-1H-indazol-3-ol is characterized by its hydroxyl group (-OH) at the 3-position of the indazole ring and a benzyl group (-CH₂C₆H₅) attached to the nitrogen atom at position 1. This substitution pattern not only enhances the molecule's stability but also introduces functional groups that can be further modified for various applications. The presence of the hydroxyl group makes this compound amenable to reactions such as esterification, etherification, and other nucleophilic substitutions, while the benzyl group contributes to its aromaticity and potential for further functionalization.

Recent studies have highlighted the importance of indazole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. For instance, researchers have explored the potential of 1-Benzyl-1H-indazol-3-ol as a precursor for synthesizing novel anti-cancer agents. The indazole scaffold has been shown to exhibit promising anti-proliferative activity against various cancer cell lines, making it a valuable lead compound in oncology research.

In addition to its pharmaceutical applications, 1-Benzyl-1H-indazol-3-ol has also found utility in materials science. Its aromaticity and electron-deficient nature make it a suitable candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices. Recent advancements in this area have demonstrated that indazole-based materials can exhibit favorable charge transport properties, which are critical for high-performance electronic devices.

The synthesis of 1-Benzyl-1H-indazol-3-ol typically involves multi-step processes that leverage both traditional organic synthesis techniques and modern catalytic methods. One common approach involves the condensation of o-amino phenols with aldehydes or ketones under acidic or basic conditions, followed by cyclization to form the indazole ring. The introduction of the benzyl group at position 1 often requires additional steps, such as nucleophilic substitution or coupling reactions, depending on the specific precursor used.

From an analytical standpoint, 1-Benzyl-1H-indazol-3-ol can be characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the structure and purity of the compound. The hydroxyl proton in the indazole ring typically appears as a broad singlet around δ 4–5 ppm, while the aromatic protons resonate in the δ 6–8 ppm range. Mass spectrometry (MS) can also provide valuable information about the molecular weight and fragmentation patterns of this compound.

Given its diverse applications and promising research outcomes, 1-Benzyl-1H-indazol-3 ol continues to be an area of active investigation in both academic and industrial settings. Ongoing research is focused on optimizing its synthesis pathways, exploring new functionalizations, and investigating its potential in emerging fields such as nanotechnology and green chemistry.

In conclusion, CAS No 2215–63–6, or 1-Benzyl–1H–indazol–3–ol, stands out as a versatile and intriguing molecule with significant potential across multiple disciplines. Its unique chemical properties, combined with recent advancements in its application areas, underscore its importance as a key player in contemporary chemical research.

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